9-(5-Carboxypentylamino)acridine

Overview

Description

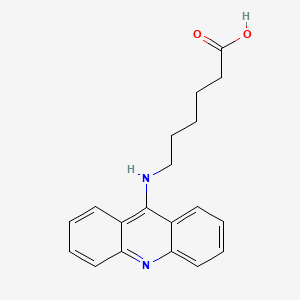

9-(5-Carboxypentylamino)acridine is a synthetic molecule known for its promising properties in various fields of research and industry. It is characterized by its molecular formula C19H20N2O2 and a molecular weight of 308.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(5-Carboxypentylamino)acridine involves the reaction of acridine derivatives with 5-aminopentanoic acid under specific conditions. One method involves the use of Sepharose CL-4B as an affinity adsorbent, which is efficient and specific for the purification of acetylcholinesterase from Electrophorus electricus electric organ . The reaction typically requires controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-(5-Carboxypentylamino)acridine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

9-(5-Carboxypentylamino)acridine has a wide range of scientific research applications, including:

Chemistry: It is used as a ligand in affinity chromatography for the purification of enzymes like acetylcholinesterase.

Biology: It serves as a fluorescent probe for monitoring cell polarity and viscosity variations.

Industry: It is used in the development of dyes, fluorescent materials, and laser technologies.

Mechanism of Action

The mechanism of action of 9-(5-Carboxypentylamino)acridine involves its interaction with biological molecules. It acts as a DNA intercalator, inserting itself between DNA base pairs and disrupting the normal function of DNA and related enzymes . This interaction can inhibit the activity of enzymes like topoisomerase and telomerase, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-(5-Carboxypentylamino)acridine include other acridine derivatives such as:

- N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA)

- Triazoloacridone (C-1305)

- Amsacrine (m-AMSA)

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which allows it to act as an efficient ligand in affinity chromatography and as a versatile fluorescent probe. Its unique properties make it valuable for a wide range of applications in scientific research and industry.

Biological Activity

9-(5-Carboxypentylamino)acridine is a synthetic compound characterized by its molecular formula and a molecular weight of 308.4 g/mol. This molecule has gained attention in various fields of research due to its biological activity, particularly as a DNA intercalator, which allows it to insert between DNA base pairs and disrupt normal cellular functions.

The primary mechanism of action for this compound involves its ability to intercalate into DNA. This intercalation can lead to the inhibition of essential enzymes, such as topoisomerases, which are crucial for DNA replication and transcription. By disrupting these processes, the compound exhibits potential anticancer properties, making it a subject of interest in cancer research.

Key Biological Activities

- DNA Intercalation : Inserts between DNA base pairs, disrupting normal function and inhibiting enzymes.

- Topoisomerase Inhibition : Affects the regulation of topological changes in DNA, which is vital for DNA replication and repair.

- Fluorescent Probing : Acts as a fluorescent probe for monitoring cellular processes like viscosity and polarity variations.

Biological Activity Data

The biological activity of this compound has been assessed through various studies, highlighting its effectiveness against different biological targets. Below is a summary table of its biological activities:

| Activity Type | Details |

|---|---|

| Anticancer Activity | Demonstrated IC50 values against various human cancer cell lines, indicating its potential as an anticancer agent. |

| Antibacterial Activity | Exhibits activity against certain bacterial strains, contributing to its potential therapeutic applications. |

| Antimalarial Activity | Preliminary studies suggest effectiveness against malaria parasites, warranting further investigation. |

Case Studies and Research Findings

- Anticancer Studies : Recent research has shown that this compound has significant anticancer properties with varying IC50 values across different cancer cell lines. For instance, one study reported IC50 values ranging from 5 µM to 20 µM depending on the specific cell line tested .

- Topoisomerase Inhibition : The compound has been identified as an inhibitor of topoisomerase II, which is crucial for DNA replication. This inhibition can lead to increased apoptosis in cancer cells, further supporting its potential use in cancer therapies .

- Fluorescent Probes : Its utility as a fluorescent probe has been explored in studies focusing on cellular viscosity and polarity changes. This application can be particularly useful in monitoring cellular environments under different physiological conditions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with other acridine derivatives:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA) | Similar intercalation properties | Enhanced solubility and selectivity for certain targets |

| Triazoloacridone (C-1305) | Intercalates and inhibits topoisomerases | Potentially lower toxicity profiles |

| Amsacrine (m-AMSA) | Intercalates and induces DNA strand breaks | Established clinical use in leukemia treatment |

Unique Attributes

This compound distinguishes itself through its specific structural attributes that enhance its binding affinity for biological targets compared to other acridine derivatives. Its effectiveness as both a ligand in affinity chromatography and a fluorescent probe adds versatility to its application in research and industry.

Properties

IUPAC Name |

6-(acridin-9-ylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c22-18(23)12-2-1-7-13-20-19-14-8-3-5-10-16(14)21-17-11-6-4-9-15(17)19/h3-6,8-11H,1-2,7,12-13H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOCKNBOLYNHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226480 | |

| Record name | 9-(5-Carboxypentylamino)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75572-57-5 | |

| Record name | 9-(5-Carboxypentylamino)acridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075572575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(5-Carboxypentylamino)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 9-(5-Carboxypentylamino)acridine as a ligand for Electrophorus acetylcholinesterase purification?

A1: The research paper highlights the use of this compound as an affinity adsorbent ligand for the purification of Electrophorus acetylcholinesterase. [] This compound exhibits specific binding affinity for the enzyme, allowing for its separation and purification from complex mixtures. While the abstract doesn't delve into the specifics of the interaction, it suggests that the compound's structure likely complements the active site of the enzyme, leading to effective binding and subsequent purification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.